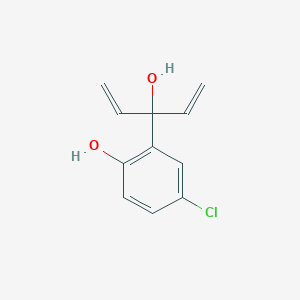
5-Chloro-alpha,alpha-bis-ethenyl-2-hydroxybenzene-methanol
Cat. No. B8563270
M. Wt: 210.65 g/mol
InChI Key: NNYZXPBWGPVAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04281012
Procedure details


A solution of methyl 5-chlorosalicylate in 200 ml of anhydrous ether was added dropwise with stirring at 10° C. to a mixture of 250 ml of a tetrahydrofuran solution titrating 2.6 M/liter of ethenyl magnesium chloride and 300 ml of anhydrous ether and the mixture was allowed to return to room temperature and was then stirred overnight at room temperature. The mixture was poured into a liter of iced water containing 10% of ammonium chloride and the decanted aqueous phase was extracted twice with 150 ml of ether. The organic extracts were washed 3 times with 100 ml of water, dried over magnesium sulfate, treated with activated carbon and was filtered. The filtrate was evaporated to dryness under reduced pressure and the 39 g of oil residue was chromatographed under pressure over silica gel H. Fractional elution with methylene chloride and evaporation of the solvent yielded 13.9 g of 5-chloro-α,α-bis-ethenyl-2-hydroxybenzene-methanol.







Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:6]([C:7]([O:9]C)=O)[C:5]([OH:12])=[CH:4][CH:3]=1.O1CC[CH2:15][CH2:14]1.[CH:18]([Mg]Cl)=[CH2:19].[Cl-].[NH4+]>CCOCC.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:12])=[C:6]([C:7]([CH:18]=[CH2:19])([CH:14]=[CH2:15])[OH:9])[CH:11]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C(C(=O)OC)=C1)O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)[Mg]Cl
|
Step Four
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was then stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to return to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the decanted aqueous phase was extracted twice with 150 ml of ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic extracts were washed 3 times with 100 ml of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with activated carbon
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated to dryness under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the 39 g of oil residue was chromatographed under pressure over silica gel H
|
WASH
|
Type
|
WASH
|
|
Details
|
Fractional elution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
with methylene chloride and evaporation of the solvent
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC(=C(C1)C(O)(C=C)C=C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.9 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
